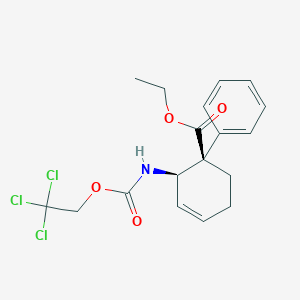

ethyl (1R,2R)-1-phenyl-2-(2,2,2-trichloroethoxycarbonylamino)cyclohex-3-ene-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

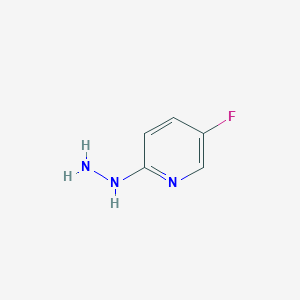

The synthesis of related compounds involves cyclocondensation reactions and reactions with hydrazine derivatives, as seen in the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates . Another related compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, was synthesized from a bromophenyl-fluorophenyl cyclohexene carboxylate and ammonium acetate . These methods suggest that the synthesis of the compound may also involve multi-step reactions with careful control of reaction conditions to maintain the stereochemistry.

Molecular Structure Analysis

Crystallographic data from similar compounds provide insights into the possible molecular structure of the compound . For instance, the crystal structure of ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate shows a flat boat conformation for the tetrahydropyridine ring . Similarly, the compound ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate crystallizes in the orthorhombic space group and exhibits an intramolecular N–H…O hydrogen bond . These findings suggest that the compound may also exhibit specific conformational features and intramolecular interactions.

Chemical Reactions Analysis

The reactivity of similar compounds can be inferred from their functional groups. For example, the presence of ester, amino, and phenyl groups in the compounds studied in the papers suggests that the compound may undergo reactions typical of these functional groups, such as nucleophilic attacks at the carbonyl carbon of the ester or substitution reactions on the phenyl ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various analytical techniques. For instance, the compound ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate was analyzed using FT-IR, UV-Visible spectroscopy, and single-crystal X-ray diffraction . These techniques could also be applied to the compound to determine its physical state, stability, and electronic properties. The molecular electrostatic potential and HOMO-LUMO analysis of a related compound suggest areas of electron density and potential reactivity .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

Enantioselective Synthesis

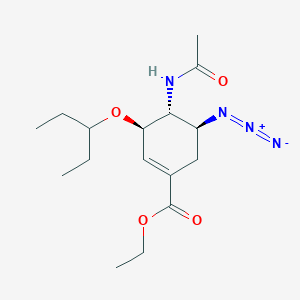

This compound has been used in the enantioselective synthesis of other compounds, such as Ceralure B1, which is an attractant for the Mediterranean fruit fly. This synthesis involved steps like asymmetric Diels–Alder reaction and iodolactonization (A. Raw & E. Jang, 2000).

Antisepsis Agent Synthesis

Another application is in the synthesis of optically active cyclohexene antisepsis agents, such as TAK-242. This synthesis utilized methods like recrystallization, catalytic hydrogenolysis, and enantioselective hydrolysis (M. Yamada et al., 2006).

Oligomerization in Polymer Chemistry

The compound has been oligomerized using horseradish peroxidase as a catalyst in the presence of cyclodextrine, demonstrating its utility in polymer chemistry (Yan Pang, H. Ritter & Monir Tabatabai, 2003).

Structural and Physical Chemistry

Crystal and Molecular Structure Studies

Studies have been conducted on the crystal and molecular structures of related compounds, aiding in understanding their physical properties and potential applications in chemical reactions (M. Kaur et al., 2012).

Nonlinear Optical Properties

Research into the ultrafast nonlinear optical properties of cyclohexenone carboxylate derivatives has revealed their potential as organic saturable absorbers, which is significant for applications in photonics and optoelectronics (M. Rashmi et al., 2021).

Synthetic Methods and Chemical Reactivity

Synthesis and Transformations

Studies have described the synthesis of various carbamates and their transformations, demonstrating the versatility of these compounds in chemical synthesis (E. Gómez-Sánchez & J. Marco-Contelles, 2005).

Chemical Reactivity Studies

Investigations into the chemical reactivity of similar compounds have provided insights into their metabolic pathways and interactions with other molecules, which is crucial for understanding their behavior in various applications (F. Jinno et al., 2011).

properties

IUPAC Name |

ethyl (1R,2R)-1-phenyl-2-(2,2,2-trichloroethoxycarbonylamino)cyclohex-3-ene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Cl3NO4/c1-2-25-15(23)17(13-8-4-3-5-9-13)11-7-6-10-14(17)22-16(24)26-12-18(19,20)21/h3-6,8-10,14H,2,7,11-12H2,1H3,(H,22,24)/t14-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYAZUKUMSATHJ-RHSMWYFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC=CC1NC(=O)OCC(Cl)(Cl)Cl)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@]1(CCC=C[C@H]1NC(=O)OCC(Cl)(Cl)Cl)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70502081 |

Source

|

| Record name | Ethyl (1R,6R)-6-{[(2,2,2-trichloroethoxy)carbonyl]amino}-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71616-76-7 |

Source

|

| Record name | Ethyl (1R,6R)-6-{[(2,2,2-trichloroethoxy)carbonyl]amino}-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[6-Bromo-3-(4-ethoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B130665.png)

![(3aR)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B130677.png)

![2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B130682.png)